Moxidectin-d3

Veterinary Parasitology Anthelmintic Resistance Sheep Nematodes

Choose Moxidectin-d3 for unparalleled antiparasitic research. Its unique methoxime at C-23 and deuterium labeling confer high lipophilicity, prolonged half-life, and retained activity against ivermectin-resistant strains. Essential for mass drug administration studies against onchocerciasis and drug repurposing screens for cutaneous leishmaniasis. Optimized as an internal standard for LC-MS/GC-MS quantification.

Molecular Formula C37H53NO8
Molecular Weight 642.8 g/mol
Cat. No. B15622884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoxidectin-d3
Molecular FormulaC37H53NO8
Molecular Weight642.8 g/mol
Structural Identifiers
InChIInChI=1S/C37H53NO8/c1-21(2)14-25(6)33-26(7)31(38-42-8)19-36(46-33)18-29-17-28(45-36)13-12-23(4)15-22(3)10-9-11-27-20-43-34-32(39)24(5)16-30(35(40)44-29)37(27,34)41/h9-12,14,16,21-22,26,28-30,32-34,39,41H,13,15,17-20H2,1-8H3/b10-9?,23-12?,25-14+,27-11?,38-31+/t22-,26-,28+,29-,30?,32+,33+,34+,36-,37+/m0/s1/i8D3
InChIKeyYZBLFMPOMVTDJY-QWRVABBGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Moxidectin (CAS 113507-06-5): Baseline Overview and Procurement Considerations for the Macrocyclic Lactone Anthelmintic


Moxidectin (CAS 113507-06-5) is a second-generation, semi-synthetic macrocyclic lactone belonging to the milbemycin class [1]. It is a potent, broad-spectrum endectocide with activity against a wide range of nematodes, insects, and acari . Derived from nemadectin, moxidectin's chemical structure is distinguished by a methoxime moiety at C-23, a substituted olefinic side chain at C-25, and the absence of a disaccharide moiety at C-13 [1]. These modifications confer unique physicochemical properties that differentiate it from other macrocyclic lactones like ivermectin and nemadectin . Its primary mechanism involves selective binding to parasite glutamate-gated chloride channels (GluCls), leading to paralysis and death of the parasite [1].

Moxidectin (CAS 113507-06-5): Why Generic Substitution with First-Generation Macrocyclic Lactones is Inadequate for Critical Research and Applications


While all macrocyclic lactones share a common mechanism targeting glutamate-gated chloride channels, substituting moxidectin with other in-class compounds like ivermectin or nemadectin is scientifically unsound due to significant differences in potency, efficacy against resistant strains, and pharmacokinetic profiles [1]. Moxidectin's unique molecular structure—particularly the methoxime at C-23—results in substantially higher lipophilicity and a longer biological half-life compared to its analogs [2]. This translates to distinct and often superior in vivo performance, including prolonged efficacy against microfilariae and retained activity against ivermectin-resistant parasites [1][2]. Therefore, for applications requiring sustained antiparasitic activity, efficacy against drug-resistant strains, or exploration of novel indications, the use of authentic moxidectin (CAS 113507-06-5) is essential and cannot be replicated by generic substitution.

Moxidectin (CAS 113507-06-5): A Quantitative Evidence Guide for Scientific and Procurement Decision-Making


Superior Efficacy of Moxidectin Against Ivermectin-Resistant Haemonchus contortus in Sheep

In a controlled study evaluating oral administration at 0.2 mg/kg bodyweight in lambs, moxidectin achieved a 100% reduction in adult Haemonchus contortus counts against an ivermectin-resistant strain, while ivermectin showed no significant reduction [1]. The comparator, nemadectin, achieved a 99% reduction, demonstrating moxidectin's superior activity in this resistant context [1].

Veterinary Parasitology Anthelmintic Resistance Sheep Nematodes

Prolonged Microfilaricidal Activity of Moxidectin Compared to Ivermectin in Human Onchocerciasis

A Phase III clinical trial (n=1472) comparing a single 8 mg oral dose of moxidectin to a standard 150 μg/kg dose of ivermectin demonstrated that moxidectin provided a significantly higher average reduction in skin microfilariae levels over a 12-month period post-treatment [1]. Specifically, the average percent reduction was 95.0±1.9% for moxidectin versus 84.4±15.4% for ivermectin [1].

Human Parasitology Onchocerciasis Clinical Trial

Higher Selectivity Index of Moxidectin Against Leishmania tropica Compared to Ivermectin and Other Antiparasitics

In an in vitro study assessing activity against Leishmania tropica, moxidectin demonstrated the highest selectivity index (SI) among tested compounds, including ivermectin [1]. The SI, calculated as the ratio of CC50 (host cell cytotoxicity) to IC50 (against intracellular amastigotes), was approximately 62.8 for moxidectin (CC50: 60.29 μM / IC50: 0.96 μM) [1]. While direct SI values for ivermectin from this study are not provided in the abstract, moxidectin is explicitly stated to have the 'highest selectivity index' in the comparison, indicating a favorable therapeutic window [1].

Leishmaniasis Drug Repurposing Selectivity Index

Demonstrated Non-Inferiority and Comparable Safety of Moxidectin Versus Ivermectin for Strongyloides stercoralis Infection

A 2025 systematic review and meta-analysis of two randomized controlled trials (n=821) comparing moxidectin and ivermectin for the treatment of Strongyloides stercoralis infection concluded that moxidectin was non-inferior to ivermectin for parasitological cure [1]. The odds ratio (OR) for cure was 0.67 (95% CI 0.36–1.25; P = 0.21), with no heterogeneity (I² = 0%) [1]. Both drugs had comparable safety profiles, with mild adverse events reported in 21% of participants [1].

Strongyloidiasis Clinical Trial Non-inferiority

Enhanced Physicochemical Properties: Higher Lipophilicity and Longer Half-Life Compared to Nemadectin

Moxidectin's molecular structure includes a methoxime moiety at C-23, which is absent in its parent compound, nemadectin [1]. This modification is reported to afford moxidectin a greater hydrophobicity and a longer biological half-life compared to nemadectin [1]. While precise half-life values vary by species and study, the comparative increase is a consistent and distinguishing feature of the compound's pharmacology .

Pharmacokinetics Drug Design Milbemycins

Moxidectin (CAS 113507-06-5): Recommended Research and Industrial Application Scenarios Based on Evidence


Veterinary Anthelmintic Research Targeting Ivermectin-Resistant Nematodes

This is a primary application supported by direct comparative evidence. Moxidectin (CAS 113507-06-5) is the preferred compound for research aimed at understanding and overcoming macrocyclic lactone resistance, particularly in Haemonchus contortus and other gastrointestinal nematodes of livestock [1]. Studies requiring a positive control or a test compound with retained efficacy against resistant strains should utilize moxidectin, as ivermectin has been shown to be ineffective in these contexts [1].

Human Clinical Research for Long-Acting Microfilaricidal Therapy in Onchocerciasis

Based on Phase III clinical trial data, moxidectin is uniquely suited for research programs focused on mass drug administration (MDA) strategies for onchocerciasis (river blindness) [2]. Its superior and prolonged suppression of skin microfilariae compared to ivermectin makes it the compound of choice for studies evaluating treatment regimens with extended interdosing intervals (e.g., annual vs. semi-annual treatment), which has significant implications for disease elimination efforts [2].

Drug Repurposing Screens for Neglected Tropical Diseases (Leishmaniasis)

Moxidectin should be prioritized in drug repurposing libraries and phenotypic screens for novel treatments for cutaneous leishmaniasis [3]. Evidence demonstrates it possesses the highest selectivity index against Leishmania tropica among several tested antiparasitics, indicating a favorable therapeutic window [3]. Furthermore, its low potential for resistance acquisition makes it a compelling candidate for lead optimization and further preclinical development [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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